N,3-Dimethyl-4-(propan-2-yl)cyclohexan-1-amine
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Overview
Description
N,3-Dimethyl-4-(propan-2-yl)cyclohexan-1-amine is an organic compound with the molecular formula C11H23N It is a cyclohexane derivative with a methyl and an isopropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-Dimethyl-4-(propan-2-yl)cyclohexan-1-amine typically involves the alkylation of cyclohexanone derivatives followed by reductive amination. One common method includes the following steps:
Alkylation: Cyclohexanone is reacted with isopropyl bromide in the presence of a base such as potassium carbonate to form 4-(propan-2-yl)cyclohexanone.
Reductive Amination: The resulting ketone is then subjected to reductive amination with methylamine in the presence of a reducing agent like sodium cyanoborohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N,3-Dimethyl-4-(propan-2-yl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: It can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and mild heating.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Quaternary ammonium salts.
Scientific Research Applications
N,3-Dimethyl-4-(propan-2-yl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N,3-Dimethyl-4-(propan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and structure-activity relationships help elucidate its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- N-Isopropyl-2,3-dimethylcyclohexanamine
- 4-Isopropylcyclohexylamine
- 2,2-Bis(4-aminocyclohexyl)propane
Uniqueness
N,3-Dimethyl-4-(propan-2-yl)cyclohexan-1-amine is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in applications where precise molecular interactions are required, such as in drug design and catalysis.
Properties
Molecular Formula |
C11H23N |
---|---|
Molecular Weight |
169.31 g/mol |
IUPAC Name |
N,3-dimethyl-4-propan-2-ylcyclohexan-1-amine |
InChI |
InChI=1S/C11H23N/c1-8(2)11-6-5-10(12-4)7-9(11)3/h8-12H,5-7H2,1-4H3 |
InChI Key |
WGSUWRRJMWQNLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCC1C(C)C)NC |
Origin of Product |
United States |
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